![molecular formula C13H15NO B2894163 3-Benzyl-3-azabicyclo[3.1.1]heptan-2-one CAS No. 1352925-73-5](/img/structure/B2894163.png)

3-Benzyl-3-azabicyclo[3.1.1]heptan-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

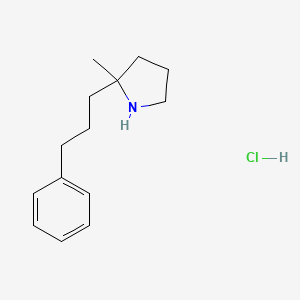

3-Benzyl-3-azabicyclo[3.1.1]heptan-2-one is a chemical compound that has been described as a promising building block for medicinal chemistry . It was first synthesized in a two-step multigram process . This compound is particularly interesting because it can be selectively derivatized, providing novel conformationally restricted piperidine derivatives .

Synthesis Analysis

The synthesis of 3-Benzyl-3-azabicyclo[3.1.1]heptan-2-one involves a two-step multigram process . The first step involves the addition of a mixture of cyclobutanone, N, N -bis (methoxymethyl)benzylamine, and chlorotrimethylsilane to acetonitrile . This mixture is added dropwise to acetonitrile upon stirring at 40 °C during 3 hours .Molecular Structure Analysis

The molecular structure of 3-Benzyl-3-azabicyclo[3.1.1]heptan-2-one is characterized by a cyclobutane ring, which can be selectively derivatized . This allows for the creation of novel conformationally restricted piperidine derivatives .Chemical Reactions Analysis

The chemical reactions involving 3-Benzyl-3-azabicyclo[3.1.1]heptan-2-one are primarily focused on its potential as a building block for medicinal chemistry . For example, it can undergo [2+2]-Photocycloaddition with N-Benzylmaleimide to form functional 3-Azabicyclo [3.2.0]heptanes .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Design

3-Benzyl-3-azabicyclo[3.1.1]heptan-2-one serves as a promising building block in medicinal chemistry. Researchers have explored its potential as a scaffold for designing novel drugs. By modifying its structure, scientists can create derivatives with enhanced pharmacological properties. For instance, it could be used as a starting point for developing new analgesics, anti-inflammatories, or antiviral agents .

Catalysis and Asymmetric Synthesis

The chiral nature of this compound makes it valuable in asymmetric synthesis. Chemists can exploit its unique three-dimensional arrangement to catalyze reactions with high enantioselectivity. Asymmetric transformations using 3-benzyl-3-azabicyclo[3.1.1]heptan-2-one as a catalyst have been investigated, leading to efficient and selective synthesis of complex molecules .

Natural Product Synthesis

Researchers have employed this compound in the total synthesis of natural products. Its rigid bicyclic structure provides a useful template for constructing complex molecules found in nature. By incorporating 3-benzyl-3-azabicyclo[3.1.1]heptan-2-one into synthetic routes, chemists can access bioactive compounds with potential therapeutic applications .

Functional Materials

Due to its aromatic benzyl group and bicyclic framework, 3-benzyl-3-azabicyclo[3.1.1]heptan-2-one can be incorporated into functional materials. Researchers have explored its use in designing organic semiconductors, luminescent materials, and molecular switches. These applications leverage its electronic properties and structural rigidity .

Flavor and Fragrance Chemistry

The compound’s unique odor profile makes it interesting for flavor and fragrance applications. Its bicyclic structure contributes to its distinct aroma. Flavor chemists may use it as a building block to create new food additives or fragrances. Understanding its olfactory properties can lead to innovative sensory experiences .

Biological Studies and Receptor Interactions

Investigations into the biological activity of 3-benzyl-3-azabicyclo[3.1.1]heptan-2-one have revealed interactions with specific receptors. Researchers study its binding affinity to various protein targets, shedding light on potential therapeutic pathways. These insights contribute to drug discovery and understanding cellular processes .

Zukünftige Richtungen

The future directions for research on 3-Benzyl-3-azabicyclo[3.1.1]heptan-2-one are likely to focus on its potential as a building block for medicinal chemistry . This could involve exploring new ways to selectively derivatize the cyclobutane ring, as well as investigating the properties of the novel conformationally restricted piperidine derivatives that can be created .

Wirkmechanismus

Target of Action

It is known to be a promising building block for medicinal chemistry , suggesting that it may interact with various biological targets depending on its specific derivatization.

Mode of Action

The mode of action of 3-Benzyl-3-azabicyclo[31The compound is a promising building block for further selective derivatization of the cyclobutane ring, providing novel conformationally restricted piperidine derivatives . This suggests that its mode of action could vary significantly depending on the specific derivatives and their interactions with biological targets.

Eigenschaften

IUPAC Name |

3-benzyl-3-azabicyclo[3.1.1]heptan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c15-13-12-6-11(7-12)9-14(13)8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVTFKRPHPDTFOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1C(=O)N(C2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Benzyl-3-azabicyclo[3.1.1]heptan-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methyl]-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride](/img/structure/B2894082.png)

![N-(sec-butyl)-1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2894083.png)

![4-[4-(Methylsulfonyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2894086.png)

![1-Amino-8-azaspiro[3.5]nonan-3-ol;dihydrochloride](/img/structure/B2894090.png)

![4-bromo-N-{[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide](/img/structure/B2894093.png)

![(Z)-4-(N,N-diethylsulfamoyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2894094.png)

![2-(4-{[(1-Cyanocyclohexyl)carbamoyl]methoxy}phenyl)acetic acid](/img/structure/B2894099.png)

![N-[4-[(E)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]-4-hydroxy-3-nitrobenzenesulfonamide](/img/structure/B2894102.png)